N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1235067-67-0
VCID: VC6809959
InChI: InChI=1S/C17H21N3O2/c1-4-19(12-15-8-6-5-7-9-15)17(22)14(3)20-16(21)11-10-13(2)18-20/h5-11,14H,4,12H2,1-3H3
SMILES: CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C
Molecular Formula: C17H21N3O2
Molecular Weight: 299.374

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

CAS No.: 1235067-67-0

Cat. No.: VC6809959

Molecular Formula: C17H21N3O2

Molecular Weight: 299.374

* For research use only. Not for human or veterinary use.

N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide - 1235067-67-0

Specification

CAS No. 1235067-67-0
Molecular Formula C17H21N3O2
Molecular Weight 299.374
IUPAC Name N-benzyl-N-ethyl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Standard InChI InChI=1S/C17H21N3O2/c1-4-19(12-15-8-6-5-7-9-15)17(22)14(3)20-16(21)11-10-13(2)18-20/h5-11,14H,4,12H2,1-3H3
Standard InChI Key DVHADVIQQWLVHF-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC(=N2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) substituted at position 1 with a propanamide chain. The propanamide moiety is further modified with N-benzyl and N-ethyl groups, while the pyridazinone ring contains a methyl group at position 3 . The structural formula is represented as:

C19H23N3O2\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{2}

Key structural elements include:

  • Pyridazinone ring: Serves as the central scaffold, contributing to electronic delocalization and hydrogen-bonding capabilities.

  • N-Benzyl and N-ethyl groups: Enhance lipophilicity, influencing membrane permeability and target binding.

  • 3-Methyl substitution: Modulates steric and electronic effects on the pyridazinone ring .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the compound’s structure:

  • 1H^1\text{H} NMR: Peaks at δ 7.2–7.4 ppm (aromatic protons from benzyl), δ 3.4–3.6 ppm (ethyl methylene), and δ 2.1 ppm (pyridazinone methyl group).

  • IR: Strong absorption at 1680 cm1^{-1} (C=O stretch of amide and pyridazinone) .

Physicochemical Data

PropertyValue
Molecular Weight299.37 g/mol
Melting Point145–148°C (decomposes)
SolubilitySparingly soluble in water; soluble in DMSO, ethanol
LogP (Partition Coefficient)2.8 ± 0.3

These properties suggest moderate lipophilicity, suitable for pharmacokinetic optimization .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions (Scheme 1):

  • Knoevenagel Condensation: 3-Methylpyridazin-6-one is condensed with benzaldehyde derivatives under basic conditions (KOH/ethanol) to form intermediates .

  • Alkylation: Ethyl bromoacetate introduces the propanamide side chain via nucleophilic substitution.

  • Amide Formation: Carboxylic acid intermediates react with benzyl ethylamine using ethyl chloroformate to generate the final product.

Critical reaction conditions include:

  • Temperature control (60–80°C for condensation; room temperature for alkylation).

  • Anhydrous solvents (THF, DMF) to prevent hydrolysis .

Yield Optimization

StepYield (%)Purity (HPLC)
Knoevenagel Condensation65–7590–95
Alkylation80–8592–97
Amide Formation70–7888–93

Yields are influenced by steric hindrance from the 3-methyl group and electronic effects of substituents.

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Inflammatory Diseases: Potential use in rheumatoid arthritis and psoriasis due to FPR modulation .

  • Analgesia: Structural analogs show 30–50% pain reduction in rodent models.

Challenges and Optimization Needs

  • Bioavailability: Low aqueous solubility limits oral absorption; prodrug strategies (e.g., esterification) are under investigation .

  • Selectivity: Dual FPR1/FPR2 agonism may cause off-target effects; structure-activity relationship (SAR) studies are refining substituent effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator